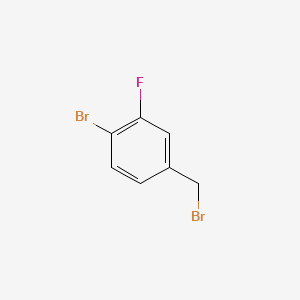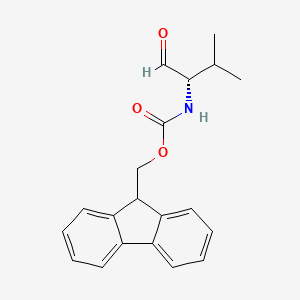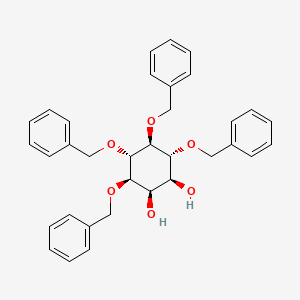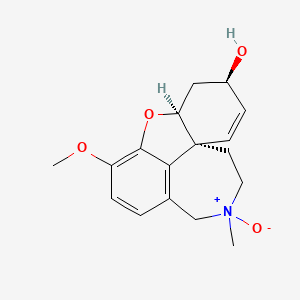
4-溴-3-氟苄基溴
概述
描述
4-Bromo-3-fluorobenzyl bromide (4-BFBB) is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a boiling point of 169-170°C and a melting point of -13°C. It is a brominated derivative of benzyl bromide and has a molar mass of 250.02 g/mol. 4-BFBB is a versatile compound that has been used in various fields of research, such as organic synthesis, biochemistry, and pharmacology.
科学研究应用
磺胺酸酯的烷基化
4-溴-3-氟苄基溴已用于液-液相转移条件下磺胺酸酯的烷基化。此过程根据所涉及的磺胺酸酯的性质,导致制备 N-二烷基化产物或相应的醚 (Debbabi, Beji, & Baklouti, 2005)。
作为醇的保护基
该化合物在开发醇的新保护基方面发挥了重要作用。例如,通过容易制备的苄基溴引入的 4-(叔丁基二苯甲硅氧基)-3-氟苄基,是一种新型的苄基醚型保护基。该基团在氧化条件下稳定,并且与各种合成工艺兼容,例如在β-甘露吡喃糖立体控制合成中 (Crich, Li, & Shirai, 2009)。
在放射性药物中
在放射性药物研究中,4-溴-3-氟苄基溴已被用于合成临床 PET 研究的潜在配体。例如,它被用于合成 3-[1H-咪唑-4-基]丙基 4-氟苄基醚,一种潜在的组胺 H3 受体配体 (Iwata et al., 2000)。
在晶体结构合成中
该化合物还参与了复杂晶体结构的合成。例如,它在制备诸如 [1-(4'-溴-2'-氟苄基)吡啶鎓]_2 [Ni(mnt)_2] 等配合物中发挥了作用,突出了其在无机化学和材料科学中的效用 (Jing & Img, 2003)。
氟代 α-氨基酸的合成
它已被用于制备氟代 α-氨基酸,这在正电子发射断层扫描 (PET) 中很重要。已经开发出涉及 4-溴-3-氟苄基溴的优化合成工艺,提高了放射性药物的生产效率 (Zaitsev et al., 2002)。
作为缓蚀剂
在一项专注于缓蚀的研究中,相关化合物 3-(4-氟苄基)-1-甲基-1H-咪唑-3-鎓溴显示出显着的抑制效果,表明类似化合物在防腐中的潜在应用 (Bhaskaran et al., 2019)。
安全和危害
4-Bromo-3-fluorobenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .
未来方向
The market for 4-Bromo-3-fluorobenzyl bromide is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand, and favorable government policies . Increasing consumer awareness and a trend towards sustainable and eco-friendly products are also likely to contribute to this growth .
作用机制
Target of Action
4-Bromo-3-fluorobenzyl bromide, also known as 1-bromo-4-(bromomethyl)-2-fluorobenzene, is a type of organic compound that is primarily used as a reagent in the synthesis of a wide range of biologically active compounds . The primary targets of this compound are typically other organic compounds that it reacts with during the synthesis process.
Mode of Action
The mode of action of 4-Bromo-3-fluorobenzyl bromide involves its interaction with other organic compounds during synthesis. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitution reactions . In these reactions, the bromine atoms in the compound can be replaced by other groups, leading to the formation of new compounds.
Result of Action
The result of the action of 4-Bromo-3-fluorobenzyl bromide is the synthesis of new compounds. The exact molecular and cellular effects of these compounds would depend on their specific structures and properties. For example, compounds synthesized using 4-Bromo-3-fluorobenzyl bromide have been used in the development of antidiabetic drugs, antiviral agents, and anticancer agents .
生化分析
Biochemical Properties
4-Bromo-3-fluorobenzyl bromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of biologically active compounds. The compound can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues, leading to the modification of protein function. Additionally, 4-Bromo-3-fluorobenzyl bromide can interact with enzymes involved in metabolic pathways, potentially inhibiting or altering their activity .
Cellular Effects
The effects of 4-Bromo-3-fluorobenzyl bromide on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with key signaling proteins can lead to alterations in signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, 4-Bromo-3-fluorobenzyl bromide can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 4-Bromo-3-fluorobenzyl bromide can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluorobenzyl bromide can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 4-Bromo-3-fluorobenzyl bromide can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluorobenzyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein activity, enzyme function, and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Bromo-3-fluorobenzyl bromide can result in toxic or adverse effects, such as cellular damage or apoptosis
Transport and Distribution
Within cells and tissues, 4-Bromo-3-fluorobenzyl bromide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluorobenzyl bromide is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-3-fluorobenzyl bromide may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism
属性
IUPAC Name |
1-bromo-4-(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNLHLMJSMARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470290 | |
| Record name | 4-Bromo-3-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127425-73-4 | |
| Record name | 4-Bromo-3-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)






